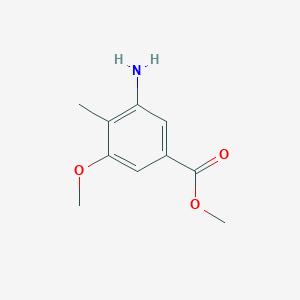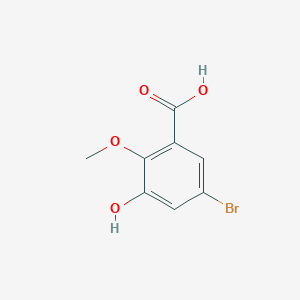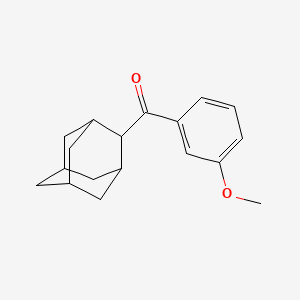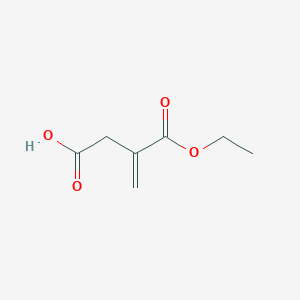
2-Pyrimidinecarboxamide
Vue d'ensemble
Description
2-Pyrimidinecarboxamide derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in materials science and pharmaceuticals. These derivatives are characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these compounds is their ability to participate in the formation of heterocyclic structures, which are often found in biologically active molecules.
Synthesis Analysis
The synthesis of this compound derivatives involves various strategies, including cyclocondensation reactions and multicomponent reactions. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines is achieved through the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, using Ti(Oi-Pr)4 or BF3·OEt2 as catalysts . Another example is the one-pot, three-component reaction involving an isocyanide, barbituric acid, and a salicylaldehyde to synthesize 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives . Additionally, a four-component condensation reaction has been used to synthesize disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives from diketene, an amine, an aldehyde, and 6-amino-1,3-dimethyluracil .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their properties and applications. For example, the crystal structure of a specific trifluoromethyl pyrimidine derivative was determined to understand its molecular conformation . The presence of heterocyclic moieties like pyrimidine or pyridine in the backbone of polyimides has been shown to influence their solubility, thermal stability, and mechanical properties .
Chemical Reactions Analysis
This compound derivatives can undergo various chemical reactions due to their reactive sites. The presence of amino groups, for instance, allows for further functionalization. These derivatives can react with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides . The reactivity of these compounds is also demonstrated in the synthesis of polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine, where the diamine reacts with dianhydrides to form polyimides with excellent thermal stability and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent solubility in polar solvents, high glass transition temperatures, and good mechanical properties . The polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine show remarkable thermal stability, with glass transition temperatures ranging from 307-434 degrees Celsius and weight loss temperatures in the range of 556-609 degrees Celsius under air . The synthesis of 2,4-disubstituted-pyrimido[4,5-d]pyrimidines using formamide demonstrates the role of solvent and reagent in the cyclization process, with yields ranging from 50-70% .
Applications De Recherche Scientifique
1. Anti-Inflammatory Agent
2-Pyrimidinecarboxamide derivatives, like 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, exhibit anti-inflammatory properties, making them useful in treating conditions like adjuvant-induced arthritis. These compounds also serve as crucial cancer markers, as demonstrated by their isolation from the urine of patients with chronic myelogenic leukemia (Rajeswaran & Srikrishnan, 2008).
2. DNA Binding and Minor Groove Recognition
Certain this compound derivatives have been designed to bind specifically to DNA sequences, particularly in the minor groove. This characteristic enables them to be used in genetic studies and potentially in therapeutic interventions. For example, peptides like pyridine-2-carboxamide-netropsin bind to specific DNA sequences, forming stable complexes (Wade, Mrksich, & Dervan, 1992).
3. DNA Nanostructures and Topological Labeling
Pyrimidine bis-PNAs, a type of pyrimidine derivative, are employed in the rational design of DNA nanostructures and topological labeling. This application is significant in creating locked pseudorotaxanes or catenanes, structures with potential in nanotechnology and bioengineering (Demidov et al., 2001).
4. Treatment of Diabetes and Metabolic Disorders
Pyrimidine-5-carboxamide compounds are explored as inhibitors of the Nicotinamide N-methyltransferase (NNMT) enzyme, offering a therapeutic approach for treating diabetes, metabolic syndrome, and chronic kidney disease. These compounds demonstrate the potential to improve insulin resistance and other related conditions (Sabnis, 2021).
5. Fluorescence Sensing and Imaging
Pyrimidine-based derivatives are synthesized for applications in fluorescence sensing and imaging, particularly for detecting specific ions like Cu2+. This application is valuable in various biological and chemical analyses (Wang et al., 2017).
6. Synthesis of Quinolines and Pyrimidines
This compound is utilized in sustainable synthesis methods for creating quinolines and pyrimidines. These methods are environmentally friendly and efficient, contributing to advancements in organic synthesis and medicinal chemistry (Mastalir et al., 2016).
7. Anticancer Applications
Pyrimidine carboxamide derivatives show potential in cancer treatment, particularly in improving blood parameters like hemoglobin, red blood cells, and white blood cells in breast cancer therapies. This application is crucial for developing new anticancer drugs (Jayanthi, Venkatesh, & Thirunavukkarasu, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives interact with various enzymes and receptors in the body . For instance, Thieno [2,3-B]Pyridine-2-Carboxamidine, a related compound, has been found to interact with Trypsin-1 and Urokinase-type plasminogen activator in humans .
Mode of Action
These interactions may lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
2-Pyrimidinecarboxamide likely affects the pyrimidine metabolism pathway. Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes, including DNA and RNA biosynthesis . Disruption of pyrimidine metabolism can have significant effects on cell proliferation and survival .
Pharmacokinetics
Factors such as solubility, permeability, metabolic stability, and elimination rate can influence how much of the compound reaches its target and how long it stays in the body .
Result of Action
This could potentially affect cell growth, differentiation, and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells. For instance, the efficiency of a reaction involving this compound may be enhanced under certain conditions, such as in the presence of a catalyst .
Propriétés
IUPAC Name |
pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJMHXHGDAHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878771 | |
| Record name | 2-PYRIMIDINECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88511-48-2 | |
| Record name | 2-PYRIMIDINECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the coordination chemistry of 2-pyrimidinecarboxamide with metal ions like silver and cadmium?
A1: Investigating the interaction of this compound with metal ions is crucial for several reasons. Firstly, it provides insights into the coordination behavior of this ligand, revealing its potential to form complexes with different metal centers. This understanding is essential for designing new materials with tailored properties. For instance, the study ["Ribbon structure of the coordination polymer of silver trifluoroacetate with this compound"] [] investigated the formation of a coordination polymer, demonstrating the ability of this compound to act as a bridging ligand. This has implications for creating materials with unique structural arrangements and potential applications in areas like catalysis and sensing. Similarly, the research on its interaction with cadmium [] broadens the understanding of its coordination capabilities with various metals.
Q2: Can you elaborate on the structural features of this compound and its coordination with silver as reported in the research?
A2: While the provided abstract doesn't offer detailed spectroscopic data for this compound, it does mention a key structural characteristic of its complex with silver trifluoroacetate: a ribbon-like structure []. This suggests that this compound acts as a bridging ligand, connecting silver ions to form a polymeric chain. The specific arrangement and bonding interactions within this ribbon structure would require further investigation using techniques like X-ray crystallography. Understanding these structural details is essential for correlating the compound's structure with its properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)



![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

